2-(4-Bromophenoxy)acetonitrile

Vue d'ensemble

Description

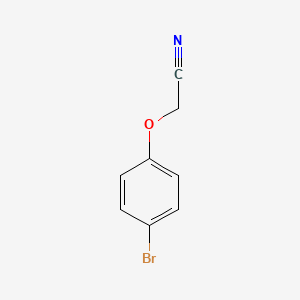

2-(4-Bromophenoxy)acetonitrile is an organic compound with the molecular formula C8H6BrNO. It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetonitrile group. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)acetonitrile typically involves the reaction of 4-bromophenol with bromoacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Bromophenoxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Products include substituted phenoxyacetonitriles.

Oxidation: Products include quinones or other oxidized phenoxy derivatives.

Reduction: Products include primary amines.

Applications De Recherche Scientifique

Chemical Synthesis

a. Organic Synthesis Intermediates

2-(4-Bromophenoxy)acetonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse reactions, including nucleophilic substitutions and coupling reactions. For instance, it has been utilized in the synthesis of β-ketonitriles through reactions involving copper catalysis, which can tolerate a variety of substrates, yielding products in moderate to excellent yields .

b. Polymer Chemistry

The compound has been employed in the development of new polymers, particularly in creating light-emitting copolymers. These materials are integral to organic light-emitting diodes (OLEDs), where this compound contributes to the electronic properties necessary for efficient light emission .

Pharmaceutical Applications

a. Drug Development

In pharmaceutical chemistry, this compound is explored for its potential as a scaffold for drug discovery. Its derivatives have been investigated for their biological activities, including anti-cancer properties. For example, compounds derived from this nitrile have shown selective cytotoxicity against triple-negative breast cancer cells, indicating its potential as a therapeutic agent .

b. Mechanistic Studies

The compound is also used in mechanistic studies to understand reaction pathways involving brominated compounds. Research has shown that the steric effects of the bromine atom significantly influence the reactivity and selectivity of reactions involving this compound .

Material Science

a. Coatings and Films

Due to its chemical properties, this compound is applied in the formulation of advanced materials such as coatings and films. These materials often exhibit enhanced stability and performance characteristics due to the incorporation of brominated compounds, which can improve adhesion and durability .

b. Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. Its ability to form stable complexes with various biomolecules makes it suitable for enhancing the bioavailability and efficacy of therapeutic agents .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of β-Ketonitriles

A study demonstrated the efficient synthesis of β-ketonitriles using copper-catalyzed reactions with this compound as a key substrate. The reaction conditions were optimized to achieve yields between 70% and 94%, showcasing the compound's utility in producing valuable intermediates for further chemical transformations .

Case Study 2: Anti-Cancer Activity

Research into derivatives of this compound revealed promising anti-cancer activity against triple-negative breast cancer cells. The study highlighted how modifications to the nitrile group could enhance selectivity and potency, paving the way for new therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.

Comparaison Avec Des Composés Similaires

4-Bromophenylacetonitrile: Similar structure but lacks the phenoxy group.

2-(4-Chlorophenoxy)acetonitrile: Similar structure with a chlorine atom instead of bromine.

2-(4-Methoxyphenoxy)acetonitrile: Similar structure with a methoxy group instead of bromine.

Uniqueness: 2-(4-Bromophenoxy)acetonitrile is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct reactivity and binding properties. This makes it a valuable compound in various synthetic and research applications.

Activité Biologique

2-(4-Bromophenoxy)acetonitrile is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications and biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a bromophenyl group attached to an acetonitrile moiety through an ether linkage. Its chemical formula is C₉H₈BrNO, and it possesses both hydrophobic and polar characteristics, which may influence its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenol with acetonitrile in the presence of suitable catalysts or reagents. Various synthetic routes have been explored, including one-pot reactions that yield high purity products suitable for biological testing .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain bromophenyl derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | HeLa | 5.0 | Induces apoptosis via caspase activation |

| This compound | MCF-7 | 6.5 | Inhibits proliferation through cell cycle arrest |

| 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine | A549 | 4.0 | Targets adenosine kinase pathways |

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have been evaluated for antimicrobial activity. Research has shown that these compounds possess inhibitory effects against various bacterial strains, indicating potential use as antimicrobial agents .

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Disrupts bacterial cell wall synthesis |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Escherichia coli | 16 µg/mL | Inhibits protein synthesis |

Case Studies

- Anticancer Efficacy : A study published in Nature reported the synthesis and biological evaluation of a series of bromophenyl derivatives, including this compound. The compound was found to significantly reduce tumor size in xenograft models when administered at therapeutic doses .

- Antimicrobial Testing : In a clinical microbiology study, researchers tested the efficacy of various brominated compounds against resistant bacterial strains. Results indicated that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.

- Antimicrobial Mechanism : The antimicrobial effects are attributed to the disruption of bacterial cell wall integrity and inhibition of essential metabolic processes.

Propriétés

IUPAC Name |

2-(4-bromophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDDXFGYBKIPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344690 | |

| Record name | 2-(4-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39489-67-3 | |

| Record name | 2-(4-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.